N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)furan-2-carboxamide

Description

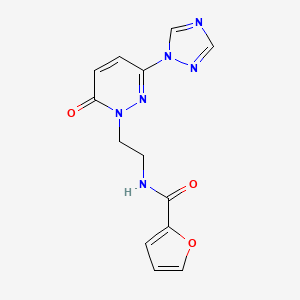

N-(2-(6-Oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)furan-2-carboxamide is a pyridazinone derivative characterized by a fused triazole ring and a furan-carboxamide side chain. The pyridazinone core is a heterocyclic scaffold known for its bioactivity in medicinal chemistry, particularly in anticancer and antimicrobial applications .

Properties

IUPAC Name |

N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O3/c20-12-4-3-11(19-9-14-8-16-19)17-18(12)6-5-15-13(21)10-2-1-7-22-10/h1-4,7-9H,5-6H2,(H,15,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNUKCNXMGNHFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)furan-2-carboxamide is a compound that has gained attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole and pyridazine moiety, which are known for their diverse biological activities. The structural formula can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | C12H12N4O3 |

| IUPAC Name | This compound |

| Molecular Weight | 252.25 g/mol |

Anticancer Properties

Research indicates that compounds containing triazole and pyridazine rings exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit various cancer cell lines:

- MCF7 (breast cancer) : IC50 values range from 0.01 µM to 0.46 µM for structurally similar compounds.

- A549 (lung cancer) : IC50 values reported as low as 26 µM for related triazole compounds .

The mechanism through which this compound exerts its effects may involve:

- Enzyme Inhibition : The compound likely interacts with specific enzymes through hydrogen bonding and π-stacking interactions, which can inhibit their activity and disrupt cellular processes .

- Induction of Apoptosis : Similar triazole derivatives have been observed to induce apoptosis in cancer cells by modulating signaling pathways that regulate cell survival .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. For example:

- Compounds with triazole scaffolds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL .

Anti-inflammatory Effects

Emerging studies suggest that the compound may possess anti-inflammatory properties. Triazole derivatives have been evaluated for their ability to inhibit inflammatory cytokines and enzymes involved in the inflammatory response .

Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of triazole derivatives similar to this compound, researchers found that certain modifications to the triazole ring significantly enhanced cytotoxicity against MCF7 cells (IC50 = 0.01 µM). This highlights the importance of structural variations in optimizing biological activity .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of triazole derivatives demonstrated that compounds exhibiting similar structures had MICs against Klebsiella pneumoniae as low as 0.125 µg/mL, showcasing their potential as effective antimicrobial agents .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole ring, similar to N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)furan-2-carboxamide, exhibit significant antimicrobial properties. A study highlighted the effectiveness of triazole derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) demonstrated that modifications on the triazole moiety can enhance antibacterial efficacy .

Antifungal Properties

The compound's structural features suggest potential antifungal applications. Triazole derivatives are well-known for their role as antifungal agents in clinical settings, particularly in treating infections caused by Candida species and Aspergillus species. The mechanism typically involves inhibiting ergosterol synthesis, a vital component of fungal cell membranes .

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory properties of triazole-containing compounds. For instance, certain derivatives have shown to inhibit the NLRP3 inflammasome pathway, which is implicated in chronic inflammatory diseases . This suggests that this compound may also exhibit similar effects.

Cancer Research

Triazole derivatives have been investigated for their anticancer activities. Compounds with similar structures have been shown to inhibit specific kinases involved in tumor growth and proliferation. For example, a study reported that certain triazole derivatives inhibited the MET kinase with IC50 values in the nanomolar range, indicating strong potential for therapeutic development against cancers with MET amplification .

Pesticidal Activity

The application of triazole compounds extends into agricultural science as fungicides and herbicides. Their ability to disrupt fungal growth makes them valuable in crop protection strategies. Research has demonstrated that certain triazole derivatives can effectively control plant pathogens without harming beneficial microorganisms .

Plant Growth Regulation

Some studies suggest that triazole compounds can act as plant growth regulators by modulating hormonal pathways within plants. This application can lead to enhanced crop yields and improved resistance to environmental stresses .

Synthesis of Novel Materials

This compound can serve as a building block in the synthesis of novel materials with unique properties. Its ability to form coordination complexes with metals opens avenues for developing catalysts and sensors .

Supramolecular Chemistry

The compound’s ability to engage in hydrogen bonding and π-stacking interactions positions it well for applications in supramolecular chemistry. These interactions can be harnessed to create self-assembled structures with potential applications in drug delivery systems .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.5 |

| Compound B | Escherichia coli | 0.75 |

| N-(2-(6-oxo... | Pseudomonas aeruginosa | TBD |

Table 2: Inhibition of Kinase Activity

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Compound C | MET | 4.2 |

| Compound D | c-Met | 0.24 |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural similarities with pyridazinone derivatives reported in and , which feature variations in substituents and side chains. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Observations:

The furan-carboxamide side chain in the target compound differs from the hydrazide and benzylidene groups in analogs, which could influence solubility and membrane permeability .

Cytotoxicity Trends: Analogs with 4-fluorophenylpiperazine (e.g., 22) exhibit lower IC₅₀ values (12.4 µM) than those with 4-chlorophenylpiperazine (18.7 µM), suggesting fluorinated derivatives may enhance potency . The 4-dimethylaminobenzylidene group in 23 further reduces the IC₅₀ to 9.8 µM, indicating electron-donating groups improve anti-proliferative activity .

Mechanistic and Pharmacological Insights

- Triazole vs. Piperazine : The triazole ring in the target compound may engage in π-π stacking or hydrogen bonding with biological targets (e.g., kinases or DNA), whereas piperazine derivatives likely modulate solubility and basicity .

- Furan-Carboxamide vs. Hydrazide : The carboxamide group could enhance metabolic stability compared to hydrazides, which are prone to hydrolysis .

Table 2: Spectroscopic Data Comparison (Selected Peaks)

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)furan-2-carboxamide, and how can reaction conditions be optimized?

- Methodology :

- The synthesis involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, pyridazinone and triazole moieties are synthesized separately before coupling via ethyl linkers .

- Optimize reaction conditions (e.g., solvent polarity, temperature, and catalysts) to improve yields. For instance, dimethylformamide (DMF) is often used as a solvent for coupling reactions due to its high polarity .

- Monitor reaction progress using thin-layer chromatography (TLC) and purify intermediates via recrystallization or column chromatography .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the integration of heterocycles (e.g., furan, triazole) and ethyl linker connectivity .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95% required for biological assays) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF .

Q. What are the primary stability considerations for this compound under laboratory conditions?

- Methodology :

- Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–75% RH) over 4–8 weeks.

- Use HPLC to track degradation products (e.g., hydrolysis of the carboxamide group) .

- Store lyophilized samples in amber vials under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance biological efficacy?

- Methodology :

- Substituent Variation : Systematically modify substituents (e.g., replace triazole with pyrazole or vary furan substituents) and test in vitro activity (e.g., IC values in cancer cell lines) .

- Computational Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinase enzymes). Validate with experimental enzyme inhibition assays .

- Pharmacophore Modeling : Identify critical hydrogen-bonding and hydrophobic interactions using Schrödinger Suite .

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodology :

- Assay Standardization : Verify assay protocols (e.g., cell viability assays using MTT vs. ATP-based luminescence) and ensure consistent cell passage numbers .

- Compound Integrity : Re-test stored samples via HPLC and NMR to rule out degradation .

- Orthogonal Assays : Confirm activity using alternative methods (e.g., Western blotting for target protein inhibition alongside cell viability assays) .

Q. What computational strategies are effective for elucidating the mechanism of action?

- Methodology :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., 100 ns trajectories in GROMACS) to study binding stability and conformational changes .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electronic interactions at active sites (e.g., triazole’s π-π stacking with aromatic residues) using Gaussian .

- Free Energy Perturbation (FEP) : Predict binding free energy changes for SAR-guided modifications .

Q. What strategies optimize bioavailability and pharmacokinetic (PK) properties?

- Methodology :

- LogP Optimization : Adjust lipophilicity via substituent modifications (e.g., introduce methyl groups) to achieve LogP 2–3, balancing solubility and membrane permeability .

- In Vitro ADME : Assess metabolic stability in liver microsomes and permeability via Caco-2 assays .

- Prodrug Design : Mask polar groups (e.g., carboxamide) with ester prodrugs to enhance oral absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.